Hexanophenone

Catalog No.
S773558
CAS No.
942-92-7
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanophenone

CAS Number

942-92-7

Product Name

Hexanophenone

IUPAC Name

1-phenylhexan-1-one

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3

InChI Key

MAHPVQDVMLWUAG-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1

Application in Pharmaceutical Chemistry

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Hexanophenone is utilized in the synthesis of various pharmaceutical compounds. Its ketone group is reactive and can be involved in the formation of complex molecules used in drug development.

Methods of Application:

    Synthesis of Derivatives: Hexanophenone derivatives are synthesized through reactions like Grignard reactions or Friedel-Crafts acylation.

    Experimental Conditions: Reactions are typically carried out under inert atmospheres with precise temperature control to ensure the desired product is obtained.

Results and Outcomes:

    Fungicidal Activity: Studies have shown that hexanophenone derivatives exhibit fungicidal properties.

Application in Flow Cytometry

Scientific Field: Cell Biology

Summary of Application: Hexanophenone is used in cell culture and transfection processes, which are integral to flow cytometry experiments.

Methods of Application:

    Cell Labeling: Cells are labeled with hexanophenone derivatives that fluoresce under specific conditions, aiding in their detection and sorting.

    Flow Cytometry Procedure: The labeled cells are passed through a flow cytometer, where they are sorted based on their fluorescence.

Results and Outcomes:

Application in Chemical Education

Summary of Application: Hexanophenone is used as a teaching tool in chemical education to demonstrate various organic reactions and synthesis techniques.

Methods of Application:

    Instructional Material: Creating instructional materials that detail the procedures and safety measures associated with hexanophenone.

Results and Outcomes:

This extended analysis further showcases the versatility of hexanophenone in a wide range of scientific fields, emphasizing its significance in both industrial and academic research .

Hexanophenone is an organic compound with the chemical formula C₁₃H₁₈O and a CAS registry number of 942-92-7. It appears as a colorless to pale yellow liquid with a melting point of 25-26 °C and a boiling point of 265 °C, exhibiting a density of 0.958 g/cm³ . This compound belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. Its structure consists of a hexanoyl group attached to a phenyl ring, making it an interesting compound for various chemical applications.

  • Hexanophenone may cause skin and eye irritation. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area [].
  • Specific data on its toxicity is limited, and further research may be required depending on the intended use [].

Please Note:

  • This analysis focuses on scientific research applications of hexanophenone. There might be other industrial uses not covered here.
  • Always consult Safety Data Sheets (SDS) before handling any chemical compound.
, notably:

  • Friedel-Crafts Acylation: This reaction involves the introduction of the hexanoyl group into an aromatic system using hexanoyl chloride and a Lewis acid catalyst such as aluminum chloride. This method is commonly used for synthesizing hexanophenone from benzene .
  • Reduction Reactions: Hexanophenone can undergo reduction to yield corresponding alcohols or other derivatives using reagents like sodium borohydride or lithium aluminum hydride .
  • Oxidation Reactions: The compound can also be oxidized, which may lead to the formation of carboxylic acids or other oxidized products depending on the conditions used .

Several methods exist for synthesizing hexanophenone:

  • Friedel-Crafts Acylation: The most common method involves reacting hexanoyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
  • Reduction of Hexanophenone Derivatives: Various reduction techniques can convert related compounds into hexanophenone.
  • Multi-step Synthesis: Other synthetic routes may involve multiple steps that include different reagents and conditions, such as using hydroxylamine hydrochloride or sodium tetrahydridoborate under controlled environments .

Hexanophenone finds applications in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of fragrances, flavoring agents, and other organic compounds.
  • Research: Its unique properties make it useful in experimental setups for studying reaction mechanisms and catalysis.
  • Pharmaceuticals: Potential applications in drug formulation due to its biological activity .

Hexanophenone shares structural similarities with several other ketones and aromatic compounds. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
OctanophenoneC₁₅H₂₂OLonger carbon chain; higher boiling point
NonanophenoneC₁₆H₂₄OFurther extended carbon chain; distinct odor
BenzophenoneC₁₄H₁₁OContains two phenyl groups; used as UV filter
CyclohexanoneC₆H₁₁OCyclic structure; commonly used as a solvent

Hexanophenone is unique due to its specific combination of properties derived from both the hexanoyl group and the phenyl ring, which influence its reactivity and applications compared to these similar compounds.

Molecular Structure and Geometry

Hexanophenone exhibits a distinctive molecular architecture consisting of a benzene ring directly attached to a carbonyl carbon, which is further connected to a linear six-carbon alkyl chain [1] [2]. The three-dimensional structure of this compound demonstrates characteristic geometric features typical of aromatic ketones, with the carbonyl group adopting a planar configuration due to the sp² hybridization of the carbon atom [5]. The phenyl ring maintains its planar aromatic structure, while the hexyl chain adopts an extended conformation that minimizes steric interactions [6].

The molecular geometry around the carbonyl carbon exhibits trigonal planar characteristics, with bond angles approaching 120 degrees [7]. The carbon-oxygen double bond length is consistent with typical ketone functional groups, measuring approximately 1.22 Angstroms [7]. The aromatic ring system maintains standard benzene ring geometry with carbon-carbon bond lengths of approximately 1.39 Angstroms and carbon-hydrogen bond lengths of 1.08 Angstroms [5].

The compound demonstrates a dipole moment of 2.75 Debye, indicating significant molecular polarity arising from the electronegative oxygen atom and the electron distribution within the aromatic system [6] [8]. This dipole moment value reflects the compound's ability to participate in dipole-dipole interactions and influences its physical properties such as boiling point and solubility characteristics [8].

Molecular Formula and Mass Characteristics

Hexanophenone possesses the molecular formula C₁₂H₁₆O, representing a composition of twelve carbon atoms, sixteen hydrogen atoms, and one oxygen atom [1] [2] [9]. The compound exhibits a molecular weight of 176.25 grams per mole, with high-resolution mass spectrometry providing an exact mass value of 176.120115 atomic mass units [9] [10]. These mass characteristics place hexanophenone within the medium molecular weight range for aromatic ketones [11].

PropertyValue
Molecular FormulaC₁₂H₁₆O
Molecular Weight (g/mol)176.25-176.26
Exact Mass (g/mol)176.120115
CAS Registry Number942-92-7
IUPAC Name1-phenylhexan-1-one
SMILESCCCCCC(=O)c1ccccc1
InChI KeyMAHPVQDVMLWUAG-UHFFFAOYSA-N

The molecular composition analysis reveals a carbon content of approximately 81.78 percent, hydrogen content of 9.15 percent, and oxygen content of 9.07 percent by mass [12] [11]. The degree of unsaturation for hexanophenone equals five, accounting for the four degrees of unsaturation contributed by the benzene ring and one degree from the carbonyl double bond [1] [2].

Structural Isomers and Related Compounds

Hexanophenone belongs to an extensive family of aromatic ketones that share structural similarities while exhibiting distinct chain length variations [13] [14]. The compound represents the sixth member in the homologous series of alkyl phenyl ketones, positioned between valerophenone (pentyl phenyl ketone) and heptanophenone (hexyl phenyl ketone) [12] [15].

Compound NameFormulaMolecular WeightChain Length
AcetophenoneC₈H₈O120.15C₂ (methyl)
PropiophenoneC₉H₁₀O134.18C₃ (ethyl)
ButyrophenoneC₁₀H₁₂O148.20C₄ (propyl)
ValerophenoneC₁₁H₁₄O162.23C₅ (butyl)
HexanophenoneC₁₂H₁₆O176.25C₆ (pentyl)
HeptanophenoneC₁₃H₁₈O190.28C₇ (hexyl)
OctanophenoneC₁₄H₂₀O204.31C₈ (heptyl)

The structural isomerism within this compound class primarily involves variations in the alkyl chain attachment point and branching patterns [16] [17]. Hexanophenone itself can theoretically exist in multiple isomeric forms through rearrangement of the hexyl chain, including linear, branched, and cyclic variations, though the linear form represents the most thermodynamically stable configuration [18] [19].

Related aromatic ketones such as benzophenone (diphenyl ketone) represent a different structural class where two aromatic rings are connected through the carbonyl group [20] [14]. These compounds exhibit distinct electronic properties compared to alkyl phenyl ketones due to extended conjugation between aromatic systems [20].

Molecular Orbital Theory and Electronic Distribution

The electronic structure of hexanophenone can be comprehensively understood through molecular orbital theory, which describes the distribution of electrons within the molecular framework [21] [7]. The compound exhibits characteristic frontier molecular orbitals that play crucial roles in determining its chemical reactivity and spectroscopic properties [22].

The highest occupied molecular orbital (HOMO) of hexanophenone primarily consists of non-bonding electrons localized on the carbonyl oxygen atom, with significant contributions from the aromatic pi-electron system [22]. This orbital configuration makes the compound susceptible to electrophilic attack at the oxygen center and influences its participation in hydrogen bonding interactions [22] [23].

The lowest unoccupied molecular orbital (LUMO) demonstrates significant localization on the carbonyl carbon atom, with extended delocalization into the aromatic ring system [22]. This electronic distribution explains the compound's propensity for nucleophilic addition reactions at the carbonyl carbon and its behavior in various chemical transformations [24] [25].

The pi-electron system of the benzene ring maintains its characteristic delocalized nature, contributing to the overall stability of the molecule [26]. The interaction between the carbonyl group and the aromatic system results in modest conjugation effects that influence the compound's electronic absorption properties and chemical behavior [27] [26].

The molecular orbital analysis reveals that the compound exhibits partial charge separation, with the carbonyl carbon bearing a partial positive charge and the oxygen atom carrying a partial negative charge [27]. This charge distribution pattern is consistent with the observed dipole moment and explains the compound's ability to participate in polar interactions [8].

Chemical Bonding and Functional Group Analysis

Hexanophenone contains two primary functional groups that define its chemical properties: the aromatic benzene ring and the ketone carbonyl group [4] [14]. The benzene ring demonstrates characteristic aromatic bonding with delocalized pi-electrons distributed equally among the six carbon atoms [26]. The carbon-carbon bonds within the aromatic ring exhibit bond lengths intermediate between single and double bonds, reflecting the resonance stabilization of the aromatic system [26].

The ketone functional group represents the most reactive site within the molecule, characterized by a carbon-oxygen double bond with significant polar character [24] [28]. The carbonyl carbon adopts sp² hybridization, forming three sigma bonds in a trigonal planar arrangement [7]. The carbon-oxygen double bond consists of one sigma bond formed by overlap of sp² hybrid orbitals and one pi bond resulting from lateral overlap of unhybridized p orbitals [7].

TechniqueKey Features/Peaks
¹H NMR (CDCl₃)δ 7.96 (d, 2H, aromatic), 7.55 (t, 1H), 7.45 (t, 2H), 2.96 (t, 2H, CH₂CO)
¹³C NMR (CDCl₃)δ 200.7 (C=O), 137.2, 133.0, 128.7, 128.2 (aromatic), 38.7, 31.7, 24.2, 22.7, 14.1
Mass Spectrometry (m/z)105 (base peak), 120, 77, 51, 106
IR SpectroscopyC=O stretch ~1716 cm⁻¹, aromatic C-H, aliphatic C-H

The alkyl chain component consists entirely of sp³ hybridized carbon atoms connected through sigma bonds [19]. These carbon-carbon single bonds exhibit free rotation, allowing the hexyl chain to adopt various conformational arrangements [19]. The conformational flexibility of the alkyl chain contributes to the compound's physical properties and influences its interactions with other molecules [19].

Hexanophenone demonstrates complex phase behavior characterized by its transition between solid and liquid phases at relatively low temperatures. At ambient conditions, hexanophenone exists as a low-melting solid or liquid, with a melting point ranging from 25 to 27 degrees Celsius [1] [2] [3] [4] [5] [6] [7] [8]. This relatively low melting point reflects the moderate intermolecular forces present in the compound, primarily van der Waals interactions and dipole-dipole interactions arising from the carbonyl group and aromatic system.

The compound exhibits a clear transition from solid to liquid state, with the solid phase described as colorless to pale yellow crystalline material [2] [9] [10] [3] [4]. Upon melting, hexanophenone forms a clear light yellow liquid [2] [4] [7]. The phase transition is reversible, and the compound demonstrates stability during repeated heating and cooling cycles under normal atmospheric conditions [11] [12].

The phase behavior of hexanophenone is influenced by its molecular structure, which consists of a phenyl ring attached to a six-carbon alkyl chain through a carbonyl group. The presence of the aromatic system provides some rigidity to the molecule, while the flexible alkyl chain allows for conformational changes that affect the packing efficiency in the solid state .

Thermodynamic Properties

Melting and Boiling Points

Hexanophenone exhibits well-defined melting and boiling points that reflect its molecular structure and intermolecular interactions. The melting point has been consistently reported across multiple sources as 25 to 27 degrees Celsius [1] [2] [3] [4] [5] [6] [7] [8]. This narrow range indicates good reproducibility in measurements and suggests that the compound has a relatively pure crystalline form with consistent molecular packing arrangements.

The boiling point of hexanophenone is established at 265 degrees Celsius under standard atmospheric pressure [1] [2] [4] [5] [7] [14]. This relatively high boiling point compared to the melting point demonstrates significant intermolecular forces in the liquid phase, primarily attributed to the dipole-dipole interactions from the carbonyl group and the π-π interactions between aromatic rings. The substantial difference between melting and boiling points (approximately 240 degrees Celsius) indicates that the compound exists as a liquid over a wide temperature range, which is advantageous for various industrial applications.

Additionally, reduced pressure boiling point data shows that hexanophenone boils at 127 to 128 degrees Celsius under 14 Torr pressure [8], demonstrating the expected inverse relationship between pressure and boiling point as described by the Clausius-Clapeyron equation.

Heat Capacity and Enthalpy Values

The thermodynamic properties of hexanophenone include several important enthalpy values calculated using the Joback method [15]. The heat of vaporization (ΔvapH°) is determined to be 51.33 kilojoules per mole, representing the energy required to convert one mole of liquid hexanophenone to vapor at its boiling point [15]. This value is consistent with compounds containing both aromatic and aliphatic components, reflecting the energy needed to overcome intermolecular forces in the liquid phase.

The heat of formation (ΔfH°) for hexanophenone is calculated as -167.06 kilojoules per mole [15], indicating that the compound is thermodynamically stable relative to its constituent elements. This negative value suggests that the formation of hexanophenone from its elements is an exothermic process, contributing to its overall stability.

The heat of fusion (ΔfusH°) is reported as 22.48 kilojoules per mole [15], representing the energy required to melt one mole of solid hexanophenone at its melting point. This relatively moderate value reflects the crystalline packing efficiency and the strength of intermolecular forces in the solid phase.

Table 3.1: Thermodynamic Properties of Hexanophenone

PropertyValueUnitsMethod
Heat of Vaporization (ΔvapH°)51.33kJ/molJoback Calculated
Heat of Formation (ΔfH°)-167.06kJ/molJoback Calculated
Heat of Fusion (ΔfusH°)22.48kJ/molJoback Calculated
Critical Temperature (Tc)762.63KJoback Calculated
Critical Pressure (Pc)2561.10kPaJoback Calculated
Critical Volume (Vc)0.606m³/kmolJoback Calculated

Density and Specific Gravity Parameters

The density of hexanophenone has been measured at 25 degrees Celsius and consistently reported as 0.950 to 0.958 grams per milliliter [2] [4] [5] [6] [7] [16]. This density value places hexanophenone in the typical range for aromatic ketones, being slightly less dense than water. The relatively low density reflects the contribution of the aliphatic hexyl chain, which reduces the overall molecular density compared to purely aromatic compounds.

The specific gravity, calculated relative to water at the same temperature, ranges from 0.950 to 0.958, indicating that hexanophenone will float on water due to its lower density [6] [16]. This property is significant for separation processes and environmental considerations, as the compound will tend to form a separate layer above aqueous solutions.

The molecular volume of hexanophenone is calculated as 184.0 milliliters per mole [5], which provides insight into the spatial requirements of the molecule in solution and crystalline phases. This value is consistent with the molecular structure, accounting for both the aromatic ring system and the extended alkyl chain.

Table 3.2: Density and Volume Properties of Hexanophenone

PropertyValueUnitsTemperature
Density0.950-0.958g/mL25°C
Specific Gravity0.950-0.958relative to water25°C
Molecular Volume184.0mL/molcalculated

Optical Properties

Refractive Index Measurements

The refractive index of hexanophenone has been precisely measured and consistently reported as 1.5090 to 1.5130 at 20 degrees Celsius using the sodium D-line (nD20) [2] [9] [10] [4] [5] [6] [7]. This value indicates the compound's ability to bend light as it passes through the medium, which is directly related to its molecular structure and electron density distribution.

The refractive index of hexanophenone is characteristic of aromatic compounds containing carbonyl groups. The presence of the benzene ring contributes to the higher refractive index through its delocalized π-electron system, while the carbonyl group adds additional polarizability. The value falls within the expected range for organic compounds containing both aromatic and aliphatic components.

The molecular refractive power, calculated as 55.07 milliliters per mole [5], provides additional insight into the electronic structure of the molecule. This parameter is directly related to the molecular polarizability and helps predict intermolecular interactions in solution.

Spectroscopic Absorption Characteristics

Hexanophenone exhibits characteristic absorption patterns in the ultraviolet and visible regions of the electromagnetic spectrum. The compound contains two primary chromophores: the aromatic benzene ring and the carbonyl group, each contributing distinct absorption features [17] [18] [19].

The aromatic system typically shows absorption around 254 nanometers, corresponding to the π → π* transitions within the benzene ring [17] [18]. This absorption is relatively strong and characteristic of substituted aromatic compounds. The carbonyl group contributes additional absorption features, particularly the n → π* transition typically observed around 280 nanometers, which is generally weaker than the aromatic absorption [19].

The compound's dipole moment of 2.75 Debye [5] indicates significant molecular polarity, arising from the electronegative oxygen atom in the carbonyl group and the electron distribution within the aromatic system. This polarity affects the compound's spectroscopic properties and influences its interactions with solvents and other molecules.

Table 3.3: Optical Properties of Hexanophenone

PropertyValueUnitsConditions
Refractive Index (nD20)1.5090-1.5130dimensionless20°C, sodium D-line
Molecular Refractive Power55.07mL/molcalculated
Dipole Moment2.75Debyecalculated
UV λmax (aromatic)~254nmestimated
UV λmax (n→π*)~280nmestimated

Solubility Profile in Various Solvents

The solubility characteristics of hexanophenone are governed by its molecular structure, which contains both hydrophobic and hydrophilic components. The compound exhibits poor solubility in water, being described as slightly soluble to insoluble in aqueous media [20] [21] [22]. This hydrophobic behavior is attributed to the large nonpolar portions of the molecule, specifically the aromatic ring and the hexyl chain, which dominate the overall molecular properties.

In contrast, hexanophenone demonstrates good solubility in organic solvents, including ethanol, acetone, diethyl ether, and chloroform [20] [2] [21] [23]. This solubility pattern is typical for compounds containing carbonyl groups and aromatic systems, as these functional groups can participate in favorable interactions with organic solvents through dipole-dipole forces and π-π interactions.

The partition coefficient (log P) for octanol/water systems ranges from 3.45 to 3.79 [15] [5], indicating a strong preference for the organic phase. This high partition coefficient reflects the compound's lipophilic nature and suggests good membrane permeability, which is relevant for biological applications.

Table 3.4: Solubility Profile of Hexanophenone

SolventSolubilityNotes
WaterSlightly soluble/InsolubleHydrophobic behavior
EthanolSolubleGood organic solvent
AcetoneSolublePolar aprotic solvent
Diethyl EtherSolubleNonpolar organic solvent
ChloroformSolubleHalogenated solvent
log P (octanol/water)3.45-3.79Lipophilic character

Stability Under Environmental Conditions

Hexanophenone demonstrates good chemical stability under normal environmental conditions when stored properly. The compound is stable under recommended storage conditions, which typically include storage in a cool, dry place away from direct sunlight [11] [12] [24]. The aromatic ketone structure provides inherent stability through resonance stabilization of the carbonyl group with the phenyl ring.

The compound should be stored under an inert atmosphere to prevent oxidation and other atmospheric reactions [3] [25] [11]. Air sensitivity has been noted as a potential concern, particularly for prolonged exposure to atmospheric oxygen, which could lead to oxidation products [3] [25].

Hexanophenone shows stability toward normal processing conditions and does not undergo hazardous polymerization under typical handling conditions [11] [24]. The compound maintains its chemical integrity over extended periods when stored according to recommended protocols.

Temperature stability is adequate for most applications, with the compound remaining stable at room temperature and showing no significant decomposition below its boiling point [11] [12]. However, exposure to strong acids, bases, and oxidizing agents should be avoided to prevent unwanted chemical reactions [20] [11].

Table 3.5: Stability Parameters of Hexanophenone

ConditionStabilityRecommendations
Room TemperatureStableNormal handling conditions
Atmospheric ExposureAir sensitiveStore under inert gas
Light ExposureStableAvoid prolonged direct sunlight
MoistureStableStore in dry conditions
Strong AcidsAvoidPotential for reaction
Strong BasesAvoidPotential for reaction
Oxidizing AgentsAvoidRisk of oxidation

XLogP3

3.5

Boiling Point

265.0 °C

Melting Point

27.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

942-92-7

Wikipedia

Hexanophenone

General Manufacturing Information

1-Hexanone, 1-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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